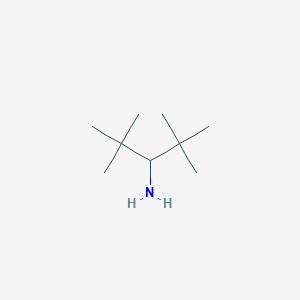

2,2,4,4-Tetramethylpentan-3-amine

Description

Significance of Amines as Fundamental Functional Groups in Organic Chemistry

Amines are a cornerstone of organic chemistry, representing a class of organic compounds and a functional group characterized by a basic nitrogen atom with a lone pair of electrons. chemistrytalk.orgbyjus.com Structurally similar to ammonia (B1221849), amines have one or more hydrogen atoms replaced by an alkyl or aryl group. byjus.comuniversalclass.com This fundamental structure allows for their classification as primary, secondary, or tertiary amines, based on the number of carbon atoms bonded to the nitrogen. solubilityofthings.com

The presence of the nitrogen lone pair makes amines basic, capable of accepting protons, a characteristic crucial to their role in a vast array of chemical reactions. solubilityofthings.comchemistryguru.com.sg They are integral to the synthesis of numerous pharmaceuticals, with over 80% of small-molecule drugs approved by the FDA containing an amino group. nih.gov Beyond pharmaceuticals, amines are pivotal in the creation of dyes, cosmetics, detergents, and polymers like nylon. chemistrytalk.org Their ability to form hydrogen bonds influences their physical properties, such as boiling point and solubility. universalclass.comsolubilityofthings.com The versatility of amines as nucleophiles and bases underscores their indispensable role in both biological processes and synthetic organic chemistry. universalclass.comsolubilityofthings.com

Unique Challenges and Opportunities Presented by Steric Hindrance in Amine Structures

Steric hindrance, the effect of the spatial arrangement of atoms on a molecule's reactivity, presents both challenges and opportunities in the study and application of amines. numberanalytics.com The bulky groups attached to the nitrogen atom can act as physical barriers, impeding the approach of reactants and influencing the molecule's geometry and reactivity. chemistryguru.com.sgnumberanalytics.com

Steric Effects on Molecular Geometry and Reactivity

The quintessential geometry of an amine is sp3 hybridized, with the nitrogen's lone pair at the apex of a pyramid. nih.gov However, significant steric hindrance from bulky alkyl groups can force the nitrogen atom towards a planar geometry. nih.gov This conformational change dramatically alters the amine's properties. nih.gov

Historical Context of Highly Hindered Amine Investigations

The study of sterically hindered amines has a rich history driven by the desire to control and understand chemical reactivity. Early investigations into the stabilities of carbamates formed from butylamines in the 1950s highlighted the influence of bulky substituents. tandfonline.com Later, in the 1960s, systematic studies on the reaction rates of carbon dioxide with a wide range of amines further elucidated the role of steric hindrance. tandfonline.com

The development of synthetic methodologies to access highly hindered amines has been a continuous area of research. nih.govresearchgate.net Techniques such as the use of Grignard reagents with N-chlorodialkylamines and reductive amination have been employed to synthesize amines with significant steric crowding. researchgate.netresearchgate.net More recent advancements include the use of photoredox catalysis to synthesize sterically congested primary amines. researchgate.netacs.org These synthetic efforts have provided a platform for exploring the unique properties and applications of this class of compounds, from their use as non-nucleophilic bases in synthesis to their role in catalysis and materials science. nih.govrsc.org

Scope and Research Focus on 2,2,4,4-Tetramethylpentan-3-amine and Analogues

This article focuses on the chemical compound This compound and its analogues, which are prime examples of sterically hindered primary amines. The investigation into such molecules is driven by the need to understand how extreme steric bulk influences fundamental chemical properties and to harness these properties for practical applications.

Research into this compound and related structures explores the limits of steric hindrance and its impact on molecular geometry and reactivity. nih.gov Computational studies, often employing density functional theory (DFT), are used to quantify the steric properties and predict the behavior of these amines in various chemical environments. nih.gov A key parameter in these studies is the "%VBur" index, which quantifies the buried volume of the amine and correlates with its properties. nih.gov

The synthesis of such highly hindered amines is a significant challenge. researchgate.netacs.org Recent synthetic strategies have focused on developing novel catalytic systems, including ruthenium(0)-catalyzed C-H arylation and hydrosilylation, as well as photoredox catalysis, to construct these complex molecular architectures. researchgate.netacs.orgrsc.org These methods provide access to a range of sterically demanding amines, enabling further investigation into their unique reactivity and potential applications in areas like catalysis and materials science. nih.govenamine.net

Properties of this compound

| Property | Value |

| Molecular Formula | C9H21N |

| Molecular Weight | 143.27 g/mol |

| IUPAC Name | This compound |

| CAS Number | 61833-45-2 |

| Synonyms | 2,2,4,4-tetramethyl-3-pentanamine, 2,2,4,4-Tetramethyl-3-aminopentane |

Data sourced from PubChem. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2,2,4,4-tetramethylpentan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N/c1-8(2,3)7(10)9(4,5)6/h7H,10H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDBGOPBBPZAKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,2,4,4 Tetramethylpentan 3 Amine and Other Sterically Hindered Tertiary Amines

General Principles and Evolution of Tertiary Amine Synthesis

The construction of tertiary amines has been a long-standing area of research, with classical methods continually being refined and new strategies emerging to overcome limitations, particularly those posed by steric hindrance.

Reductive Amination Strategies for Amine Construction

Direct reductive amination (DRA) of ketones is one of the most straightforward and atom-economical methods for synthesizing amines. nih.gov This one-pot reaction typically involves the condensation of a ketone with an amine to form an iminium ion intermediate, which is then reduced in situ. While highly effective for producing primary and secondary amines, the synthesis of sterically demanding tertiary amines via this method is more challenging. nih.govresearchgate.net The increased steric hindrance around the carbonyl group of the ketone and the nitrogen of the secondary amine disfavors the formation of the necessary iminium intermediate. nih.govresearchgate.net

To address these challenges, specialized catalytic systems have been developed. For instance, an atom-economical approach utilizing rhodium (Rh) and ruthenium (Ru) catalysts with carbon monoxide as a deoxygenating agent has been successful in the direct reductive amination of ketones with primary and secondary amines to yield sterically hindered tertiary amines. rsc.orgrsc.org Another effective method employs trichlorosilane (B8805176) as a reducing agent, activated by an organic Lewis base like tetramethylethylenediamine (TMEDA), to facilitate the reductive amination of ketones with secondary aryl amines. nih.gov Metal-free alternatives, such as using Hantzsch ester for transfer hydrogenation with catalytic thiourea (B124793) for imine activation, have also been reported for the synthesis of hindered tertiary amines. researchgate.net

| Catalyst/Reagent System | Substrates | Product Type | Key Features |

| Rh/Ru catalysts, CO | Ketones, Primary/Secondary Amines | Sterically Hindered Tertiary Amines | Atom-economical, no external hydrogen source. rsc.orgrsc.org |

| HSiCl₃, TMEDA | Ketones, Secondary Aryl Amines | Hindered Tertiary Amines | Convenient one-pot process. nih.gov |

| Hantzsch Ester, Thiourea | Carbonyl Compounds, Amines | Sterically Hindered Tertiary Amines | Metal-free, mild conditions. researchgate.net |

| Co₃O₄/NGr@C, H₂ | Carbonyl Compounds, Secondary Amines | Tertiary Amines | Good to excellent yields and selectivity. researchgate.net |

Alkylation Approaches to Tertiary Amine Formation

N-alkylation of secondary amines is a fundamental method for the synthesis of tertiary amines. However, for sterically hindered secondary amines, this approach often requires harsh reaction conditions and can result in poor yields. thieme-connect.com A significant challenge is that the nucleophilicity of the nitrogen atom increases with each alkylation, often leading to overalkylation. nih.gov

To overcome these hurdles, specific protocols have been developed. One such method involves the use of alkyl tosylates in the presence of a non-nucleophilic base, 1,2,2,6,6-pentamethylpiperidine, in toluene (B28343) at reflux. This procedure has proven effective for the N-alkylation of sterically hindered secondary amines bearing α-substituents, including chiral amino acid derivatives, without causing racemization. thieme-connect.com Another innovative strategy utilizes N-aminopyridinium salts as ammonia (B1221849) surrogates. These salts undergo N-alkylation and in situ depyridylation to selectively produce secondary aryl-alkyl amines without the common issue of overalkylation. nih.gov

| Reagent/Method | Substrate Type | Product Type | Key Advantages |

| Alkyl Tosylates, 1,2,2,6,6-pentamethylpiperidine | Sterically Hindered Secondary Amines | Tertiary Amines | High yields, non-racemizing for chiral substrates. thieme-connect.com |

| N-Aminopyridinium Salts | N-Aryl-N-aminopyridinium salts, Alkyl Halides | Secondary Aryl-Alkyl Amines | Self-limiting, avoids overalkylation. nih.gov |

Reduction of Nitrogen-Containing Precursors (e.g., Amides, Nitriles)

The reduction of amides is a robust method for accessing amines. Tertiary amides can be effectively reduced to the corresponding tertiary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comjove.com This method is applicable to primary, secondary, and tertiary amides, including cyclic amides (lactams). masterorganicchemistry.com The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon of the amide. jove.com

More recently, catalytic systems have been developed to offer milder and more selective alternatives to stoichiometric metal hydrides. A notable example is the use of catalytic triruthenium dodecacarbonyl with 1,1,3,3-tetramethyldisiloxane (B107390) as the reductant, which is tolerant of numerous functional groups. researchgate.net Another approach involves the activation of the amide with triflic anhydride (B1165640) (Tf₂O) followed by reduction with sodium borohydride (B1222165). organic-chemistry.org For tertiary amides specifically, 9-BBN (9-borabicyclo[3.3.1]nonane) has been shown to be an effective reducing agent. chemistrysteps.com

| Reducing Agent/Catalyst | Precursor | Product | Key Features |

| Lithium Aluminum Hydride (LiAlH₄) | Primary, Secondary, Tertiary Amides | Primary, Secondary, Tertiary Amines | Strong, versatile reducing agent. masterorganicchemistry.comjove.com |

| Triruthenium Dodecacarbonyl, Tetramethyldisiloxane | Primary, Secondary, Tertiary Amides | Amines | Catalytic, functional group tolerance. researchgate.net |

| Triflic Anhydride (Tf₂O), Sodium Borohydride | Amides, Lactams | Amines | Fast reaction, simple workup. organic-chemistry.org |

| 9-Borabicyclo[3.3.1]nonane (9-BBN) | Tertiary Amides | Tertiary Amines | Selective for tertiary amides. chemistrysteps.com |

Innovative Approaches Addressing Steric Obstruction in Amine Synthesis

To specifically tackle the challenges posed by severe steric hindrance in molecules like 2,2,4,4-tetramethylpentan-3-amine, chemists have turned to novel synthetic strategies that operate under different mechanistic paradigms than traditional methods.

Carbon-Hydrogen Amination Cross-Coupling Methodologies

A significant advancement in amine synthesis is the direct functionalization of C-H bonds. Allylic C-H amination cross-coupling represents a powerful tool for forming C-N bonds. A palladium(II)-catalyzed methodology has been developed for the intermolecular cross-coupling of terminal olefins with secondary amines to furnish tertiary allylic amines with high regio- and stereoselectivity. nih.govnih.gov This approach is particularly valuable as it can be applied to complex molecules and pharmaceutically relevant cores. nih.gov The key to this transformation is an autoregulatory mechanism that couples the release of the amine nucleophile with catalyst turnover, thus preventing catalyst inhibition by the basic amine. nih.govnih.govillinois.edu In April 2022, researchers at the University of Illinois at Urbana-Champaign highlighted a carbon-hydrogen amination cross-coupling reaction that accelerates the production of tertiary amines. openpr.com

| Catalyst System | Reactants | Product | Key Innovations |

| Palladium(II)/Sulfoxide-Oxazoline | Terminal Olefins, Secondary Amines | Tertiary Allylic Amines | High regio- and stereoselectivity, autoregulatory mechanism. nih.govnih.gov |

| Cobalt(II) | Arenes, Alkyl Amines | Aryl Amines | Chelation-assisted C(sp²)-H amination. acs.org |

Visible-Light-Mediated Radical Carbonyl Alkylative Amination

Photoredox catalysis has emerged as a mild and powerful platform for forging chemical bonds under ambient conditions. A visible-light-mediated carbonyl alkylative amination has been developed for the synthesis of all-alkyl α-tertiary amino esters. digitellinc.comnih.govorganic-chemistry.org This single-step, modular methodology combines primary amines, α-ketoesters, and alkyl iodides. digitellinc.comnih.gov The mechanism involves the Brønsted acid-mediated in situ formation of a ketiminium species, which then undergoes a rapid 1,2-addition of an alkyl radical generated from the alkyl iodide by the action of visible light and a silane (B1218182) reductant. digitellinc.comnih.gov A subsequent hydrogen atom transfer yields the final α-tertiary amino ester product. digitellinc.comnih.gov This strategy has also been extended to a photocatalyst-free, multicomponent reaction to construct β-trifluoromethylated tertiary alkylamines from aldehydes, secondary amines, and trifluoromethyl iodide. nih.gov

| Reaction Type | Reactants | Product | Key Features |

| Carbonyl Alkylative Amination | Primary Amines, α-Ketoesters, Alkyl Iodides | All-Alkyl α-Tertiary Amino Esters | Visible-light-mediated, single-step, modular. digitellinc.comnih.govorganic-chemistry.org |

| Carbonyl Trifluoromethylative Amination | Aldehydes, Secondary Amines, CF₃I | β-Trifluoromethylated Tertiary Alkylamines | Visible-light-mediated, photocatalyst-free. nih.gov |

Photoredox Catalysis in Hindered Primary Amine Synthesis

The synthesis of sterically hindered primary amines, such as this compound, presents a significant challenge in organic chemistry. Traditional methods often require harsh conditions or multi-step procedures. However, photoredox catalysis has emerged as a powerful and mild tool for the construction of C-N bonds, enabling the synthesis of amines with fully substituted α-carbons. bohrium.comresearchgate.netacs.orgnih.gov

A notable advancement in this area is the use of photoredox catalysis to couple readily available O-benzoyl oximes with cyanoarenes. bohrium.comresearchgate.netacs.orgnih.gov This method allows for the direct synthesis of primary amines with a high degree of steric congestion at the α-carbon. The reaction mechanism is proposed to involve a concurrent tandem catalysis process. The photocatalyst, often an iridium-based complex, acts as a triplet sensitizer (B1316253) in the first catalytic cycle, reacting with the oxime. In the second cycle, it functions as a reductant towards the cyanoarene, facilitating the heterocoupling of radicals generated from the oxime precursor. bohrium.comresearchgate.netacs.orgnih.gov High-throughput experimentation has been instrumental in optimizing the reaction conditions, identifying suitable photocatalysts, solvents, and reductants like diisopropylethylamine (DIPA). researchgate.net

Another photoredox-catalyzed approach involves the use of iminium salts as precursors to α-amino radicals. researchgate.netacs.org This strategy provides an alternative pathway to access sterically hindered primary amines under mild conditions. Furthermore, these photoredox methods have been successfully applied to the synthesis of amines bearing α-trifluoromethyl groups, highlighting the versatility of this approach. acs.orgnih.gov The ability to use bench-stable starting materials like oximes and iminium salts, coupled with the mild reaction conditions, makes photoredox catalysis an attractive strategy for the rapid and efficient synthesis of complex primary amines. acs.org

Recent developments have also demonstrated the direct C-H amination of arenes with primary amines using organic photoredox catalysis. nih.gov An acridinium (B8443388) photocatalyst can oxidize arenes to their corresponding cation radicals, which then react with amine nucleophiles. nih.gov This method has been shown to be effective even with bulky amines like tert-butylamine, adamantylamine, and the pharmaceutical memantine, producing ortho-aminated products in moderate to good yields. nih.gov

Table 1: Examples of Photoredox-Catalyzed Synthesis of Hindered Primary Amines

| Starting Materials | Catalyst System | Product Type | Key Features |

|---|---|---|---|

| O-benzoyl oximes, Cyanoarenes | Iridium photocatalyst, DIPA | α-quaternary primary amines | Concurrent tandem catalysis, mild conditions. bohrium.comresearchgate.netacs.orgnih.gov |

| Iminium chloride salts, Cyanoarenes | Iridium photocatalyst, DIPA | α-quaternary primary amines | Utilizes α-amino radical precursors. researchgate.netacs.org |

| Arenes, Primary alkylamines | Acridinium photoredox catalyst | Aryl amines | Direct C-H functionalization, broad amine scope. nih.gov |

Metal-Free Catalytic Hydrogenation via Frustrated Lewis Pairs

The hydrogenation of imines to amines is a fundamental transformation in organic synthesis. While traditionally dominated by transition-metal catalysts, recent years have seen the rise of metal-free alternatives, most notably those based on the concept of Frustrated Lewis Pairs (FLPs). FLPs are combinations of a Lewis acid and a Lewis base that are sterically prevented from forming a classical adduct. This unquenched reactivity allows them to cooperatively activate small molecules, including hydrogen. nih.govnih.govacs.orgacs.orgunt.edunih.govresearchgate.netacs.org

The metal-free catalytic hydrogenation of imines, particularly sterically hindered ones, can be effectively achieved using FLPs. nih.govnih.gov A common FLP system for this transformation involves a bulky phosphine (B1218219) as the Lewis base and a perfluorinated borane, such as B(C6F5)3, as the Lewis acid. nih.gov The mechanism involves the heterolytic cleavage of dihydrogen by the FLP to form a phosphonium (B103445) borohydride species. This activated hydrogen source then reduces the imine to the corresponding amine.

Kinetic studies on the FLP-catalyzed hydrogenation of a series of N-benzylidene-tert-butylamines have provided valuable insights into the structure-reactivity relationship. nih.gov These studies revealed that the reaction can proceed through both a simple and an autoinduced catalytic cycle. The reaction rates were found to correlate with the pKa difference between the imine and the resulting amine, as well as with Hammett's σ parameter, providing a quantitative understanding of electronic effects on the hydrogenation process. nih.gov

The scope of FLP catalysis extends beyond imines to include the hydrogenation of enamines and conjugated phosphinoalkenylboranes. nih.govnih.gov Furthermore, the hydroamination of terminal alkynes catalyzed by FLPs can be followed by an in-situ hydrogenation step, offering a one-pot synthesis of amines from alkynes and amines. nih.gov The development of heterogeneous FLP catalysts, for instance by incorporating FLP moieties into metal-organic frameworks (MOFs), is an active area of research aimed at improving catalyst recyclability and stability. unt.edu These solid-supported FLPs have shown promise in the selective hydrogenation of N-heterocycles. unt.edu

Table 2: Key Features of FLP-Catalyzed Hydrogenation of Imines

| Feature | Description |

|---|---|

| Catalyst System | Typically a combination of a sterically hindered Lewis acid (e.g., B(C6F5)3) and a Lewis base (e.g., a bulky phosphine). nih.gov |

| Mechanism | Cooperative activation of H2 by the Lewis acid and base, followed by transfer to the imine substrate. nih.gov |

| Substrate Scope | Applicable to a range of imines, including those with significant steric hindrance, as well as enamines. nih.govnih.gov |

| Advantages | Metal-free conditions, avoiding potential metal contamination of the product. unt.edu |

| Recent Developments | Heterogenization of FLPs on solid supports like MOFs for enhanced recyclability. unt.edu |

Stereoselective and Enantioselective Synthesis of Chiral Hindered Amines

The demand for enantiomerically pure chiral amines is high, particularly in the pharmaceutical and agrochemical industries, as the biological activity of a molecule is often dependent on its stereochemistry. rsc.orgmdpi.com The synthesis of chiral hindered amines, including α-tertiary amines, poses a significant synthetic hurdle. rsc.orgresearchgate.netrsc.orgresearchgate.netdntb.gov.ua Several advanced catalytic methodologies have been developed to address this challenge.

Asymmetric Catalysis Involving Metal-Hydride Species

Asymmetric catalysis utilizing metal-hydride species is a powerful strategy for the enantioselective synthesis of chiral amines. researchgate.netsioc-journal.cnmdpi.comacs.orgthieme-connect.de This approach generally involves the generation of a chiral metal-hydride intermediate that delivers a hydride to a prochiral unsaturated substrate, such as an imine or a ketone, in a stereocontrolled manner.

Asymmetric transfer hydrogenation is a prominent technique within this category. mdpi.com In these reactions, a hydrogen source like formic acid or isopropanol (B130326) is used to generate the active metal-hydride catalyst in situ. mdpi.com Iridium and rhodium complexes are among the most effective catalysts for the asymmetric transfer hydrogenation of C=N bonds. mdpi.com For instance, iridium catalysts paired with chiral phosphoric acids have been successfully employed in the asymmetric reductive amination of ketones, yielding a variety of chiral aromatic and aliphatic amines with high enantioselectivities. researchgate.net

The "borrowing hydrogen" or "hydrogen autotransfer" strategy is another elegant application of metal-hydride catalysis. thieme-connect.de This process involves the temporary removal of hydrogen from an alcohol to form a carbonyl intermediate, which then condenses with an amine to form an imine. The metal-hydride species, formed in the initial dehydrogenation step, then reduces the imine enantioselectively to the chiral amine product. thieme-connect.de Cooperative catalysis between an iridium complex and a chiral phosphoric acid has been shown to be effective in the asymmetric amination of β-branched alcohols, converting a mixture of four isomers into a single chiral amine product with high diastereo- and enantioselectivity. thieme-connect.de

Table 3: Asymmetric Catalysis with Metal-Hydrides for Chiral Amine Synthesis

| Catalytic Strategy | Metal | Chiral Ligand/Co-catalyst | Substrate | Product |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Iridium, Rhodium | Chiral Phosphoric Acids, Chiral Diamines | Ketones, Imines | Chiral Amines |

| Asymmetric Reductive Amination | Iridium | Chiral Phosphoric Acids | Ketones | Chiral Amines |

| Asymmetric "Borrowing Hydrogen" | Iridium, Ruthenium | Chiral Phosphoric Acids, Chiral Diamines | Alcohols | Chiral Amines |

Transition-Metal Catalyzed Approaches to Chiral α-Tertiary Amines

The synthesis of chiral α-tertiary amines, which contain a stereocenter at a fully substituted carbon atom adjacent to the nitrogen, is a particularly challenging area of research. rsc.orgresearchgate.netrsc.orgresearchgate.netdntb.gov.ua Transition-metal catalysis has provided several powerful solutions to this problem. rsc.orgresearchgate.netrsc.orgresearchgate.netdntb.gov.ua The main strategies can be categorized as follows:

Enantioselective additions to ketimines : This approach involves the direct or indirect enantioselective Mannich-type addition of nucleophiles to ketimines. researchgate.netrsc.org Chiral catalysts, often based on copper, control the stereochemical outcome of the addition.

Umpolung asymmetric alkylation of imine derivatives : In this strategy, the polarity of the imine is reversed, allowing for an asymmetric alkylation reaction. researchgate.netrsc.org

Asymmetric C-N cross-coupling of tertiary alkyl electrophiles : This method involves the coupling of a tertiary alkyl electrophile with an amine nucleophile, catalyzed by a transition metal complex with a chiral ligand. researchgate.netrsc.org Photoinduced, copper-catalyzed methods have been developed for the enantioselective coupling of racemic tertiary alkyl chlorides with carbazoles and indoles. rsc.org

Recent advancements in this field include the development of copper-catalyzed enantioconvergent radical C-N cross-coupling reactions. researchgate.net These reactions can utilize racemic tertiary alkyl halides and an ammonia surrogate, such as a sulfoximine, to produce chiral α,α-disubstituted amino acid derivatives with good efficiency and enantioselectivity. researchgate.net The use of chiral anionic N,N,N-ligands has been crucial for achieving high enantioselectivity in these transformations. researchgate.net

Biocatalytic Strategies for Enantiopure Amine Synthesis

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods for the synthesis of enantiopure amines. mdpi.comresearchgate.netwiley.comhims-biocat.eunih.gov Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.

Amine dehydrogenases (AmDHs) are a class of enzymes that catalyze the asymmetric reductive amination of prochiral ketones to chiral amines, using ammonia and a nicotinamide (B372718) cofactor (NADH or NADPH). mdpi.comhims-biocat.eu This process is highly atom-efficient, producing only water as a byproduct. mdpi.com AmDHs can also be used in the reverse reaction, the oxidative deamination of a racemic amine, to achieve a kinetic resolution, leaving behind the desired enantiopure amine. mdpi.com Coupled-enzyme systems, where a second enzyme such as alanine (B10760859) dehydrogenase is used to recycle the cofactor, can enhance the efficiency of these resolutions. mdpi.com

ω-Transaminases (ω-TAs) are another important class of enzymes for chiral amine synthesis. wiley.com They catalyze the transfer of an amino group from a donor molecule, such as isopropylamine, to a prochiral ketone acceptor, producing a chiral amine with high enantiomeric excess. wiley.com The stereochemical outcome, (R) or (S), is dependent on the specific ω-TA used. wiley.com This technology has been successfully applied on an industrial scale for the production of pharmaceutical intermediates like sitagliptin. wiley.com

Biocatalytic cascades have also been developed for the synthesis of enantiopure propargylic amines from racemic propargylic alcohols. nih.gov These multi-step, one-pot reactions utilize a combination of enzymes, such as peroxygenases, alcohol dehydrogenases, and transaminases, to achieve the desired transformation with high yield and enantioselectivity. nih.gov

Table 4: Biocatalytic Methods for Enantiopure Amine Synthesis

| Enzyme Class | Reaction Type | Key Features |

|---|---|---|

| Amine Dehydrogenases (AmDHs) | Asymmetric Reductive Amination, Kinetic Resolution | High atom economy, uses ammonia directly, cofactor recycling is important. mdpi.comhims-biocat.eu |

| ω-Transaminases (ω-TAs) | Asymmetric Transamination | Widely applicable, both (R)- and (S)-selective enzymes are available, industrially relevant. wiley.com |

| Multi-enzyme Cascades | Sequential enzymatic reactions | One-pot synthesis from simple starting materials, can produce complex chiral amines. nih.gov |

Synthetic Routes to Derivatives and Related Compounds of this compound

The synthesis of derivatives of sterically hindered amines like this compound can be approached through various synthetic strategies, often involving the modification of the amine functionality or the carbon skeleton.

One common approach to synthesizing N-substituted derivatives is through the reaction of the primary amine with electrophilic reagents. For instance, N-alkylation can be achieved by reacting the amine with alkyl halides. However, due to the significant steric hindrance around the nitrogen atom in this compound, these reactions may require forcing conditions.

The synthesis of amides can be accomplished by reacting the amine with acyl chlorides or anhydrides. Again, the steric bulk may necessitate the use of more reactive acylating agents or catalysts to facilitate the reaction.

The synthesis of triazine derivatives containing hindered amine moieties has also been explored. nih.gov The sequential substitution of the chlorine atoms in cyanuric chloride with various nucleophiles, including hindered amines, allows for the construction of a diverse range of 2,4,6-trisubstituted-1,3,5-triazines. nih.gov By carefully controlling the reaction temperature and the order of addition of nucleophiles, unsymmetrically substituted triazines can be prepared. nih.gov

Another potential route to derivatives involves the modification of the synthetic precursors to this compound. The corresponding imine, 2,2,4,4-tetramethylpentan-3-imine, is a key intermediate. fishersci.ca This imine can potentially undergo a variety of reactions, such as additions of organometallic reagents to the C=N bond, to generate α-substituted derivatives of the target amine after subsequent reduction.

Furthermore, the principles of photoredox catalysis and other modern synthetic methods described in the preceding sections can be applied to synthesize derivatives with diverse functionalities. For example, the photoredox-catalyzed coupling of the amine with arenes could lead to N-aryl derivatives. nih.gov

Preparation of Quaternary Ammonium (B1175870) Salts

The quaternization of tertiary amines to form quaternary ammonium salts is a fundamental transformation in organic chemistry, typically achieved through the Menschutkin reaction. nih.gov This bimolecular nucleophilic substitution (SN2) reaction involves the alkylation of a tertiary amine with an alkyl halide. nih.govquora.com While effective for many amines, this method becomes exceedingly difficult when applied to sterically hindered tertiary amines like this compound.

The significant steric hindrance imposed by the two t-butyl groups flanking the nitrogen atom severely restricts access for an incoming alkyl halide, making the SN2 transition state highly energetic and unfavorable. The development of general and effective methods for the direct reductive amination of ketones with secondary amines to produce sterically hindered tertiary amines has been a significant challenge. nih.gov

Alternative approaches for forming quaternary salts involve reacting a tertiary amine with a carbonic acid diester, such as dimethyl carbonate, to form a quaternary carbonate, which is then treated with an acid. google.com This process can be advantageous, especially when producing salts with various anions. google.com However, the initial quaternization step remains the primary hurdle for exceptionally bulky amines. The synthesis of quaternary ammonium salts can also be achieved by reacting tertiary amines with dialkyl carbonates over an ionic liquid catalyst. quora.com

Table 1: General Methods for Quaternary Ammonium Salt Synthesis

| Reaction Name | Reactants | Product | Key Features |

|---|---|---|---|

| Menschutkin Reaction | Tertiary Amine (R₃N), Alkyl Halide (R'-X) | Quaternary Ammonium Halide (R₃R'N⁺X⁻) | Classic SN2 reaction; highly sensitive to steric hindrance. nih.gov |

| Carbonate Alkylation | Tertiary Amine (R₃N), Dialkyl Carbonate ((R'O)₂CO) | Quaternary Ammonium Methyl Carbonate (R₃R'N⁺ CH₃OCO₂⁻) | Can be followed by decarboxylation with acid to yield various salts. google.com |

Synthesis of Imine Precursors (e.g., 2,2,4,4-Tetramethylpentan-3-imine)

The synthesis of this compound often proceeds via the reduction of its corresponding imine, 2,2,4,4-tetramethylpentan-3-imine. This imine is prepared by the condensation reaction between 2,2,4,4-tetramethyl-3-pentanone (also known as di-tert-butyl ketone) and an amine source, such as ammonia. masterorganicchemistry.com

The formation of imines from ketones is an equilibrium-driven process that liberates water. masterorganicchemistry.com For sterically hindered ketones like di-tert-butyl ketone, driving the reaction to completion can be difficult. nih.gov To overcome this, specific techniques are employed:

Dehydrating Agents : The use of a dehydrating agent can effectively remove water as it is formed, shifting the equilibrium toward the imine product. Tetraethyl orthosilicate (B98303) (Si(OEt)₄) is a convenient choice as it generates non-acidic byproducts. masterorganicchemistry.com

Azeotropic Distillation : Using an apparatus like a Dean-Stark trap allows for the continuous removal of water via azeotropic distillation with a solvent such as benzene, which drives the reaction forward. tib.eu

Phase-Transfer Catalysis : Hindered imines can be synthesized from ketones, chloroform, and sodium hydroxide (B78521) in a phase-transfer catalyzed reaction, which can sometimes produce imines as byproducts. researchgate.net

Research has also explored the reactivity of 2,2,4,4-tetramethylpentan-3-imine. For instance, its photochemical reaction with triethylborane (B153662) at low temperatures has been shown to generate ethyl radicals and a new radical species, Buᵗ₂ĊNHBEt₂. rsc.org

Table 2: Synthesis of 2,2,4,4-Tetramethylpentan-3-imine

| Starting Material | Reagents | Product | Method |

|---|---|---|---|

| 2,2,4,4-Tetramethyl-3-pentanone | Ammonia (NH₃), Dehydrating Agent (e.g., Si(OEt)₄) | 2,2,4,4-Tetramethylpentan-3-imine | Condensation with removal of water. masterorganicchemistry.com |

Synthesis of Related Hindered Alcohols and Thiols

The synthesis of sterically hindered alcohols and thiols with a similar carbon skeleton provides insight into the reactivity of these crowded systems and yields valuable chemical analogues.

This highly hindered alcohol, also known as di-tert-butylcarbinol, is a structural analogue of the parent alkane. ontosight.ai Its synthesis can be achieved through the reaction of appropriate carbonyl compounds with organometallic reagents. ontosight.ai A common method involves the reduction of 2,2,4,4-tetramethyl-3-pentanone. Due to the steric hindrance, powerful reducing agents are typically required. Another prominent synthetic route is the addition of a tert-butyl organometallic reagent to a pivaloyl derivative. For example, the addition of tert-butyllithium (B1211817) to 2,2,4,4-tetramethyl-3-pentanone has been shown to produce the alcohol in high yield under carefully controlled conditions. wikipedia.org The extreme steric crowding in tri-tert-butylcarbinol, a related tertiary alcohol, prevents the intermolecular hydrogen bonding typical of other alcohols. wikipedia.org

Table 3: Synthesis of 2,2,4,4-Tetramethylpentan-3-ol

| Starting Material | Reagents | Product | Method |

|---|---|---|---|

| 2,2,4,4-Tetramethyl-3-pentanone | tert-Butyllithium | 2,2,4,4-Tetramethyl-3-ol | Nucleophilic addition of an organolithium reagent. wikipedia.org |

The sulfur analogue, 2,2,4,4-tetramethylpentan-3-thiol (di-tert-butylmethanethiol), is also a subject of synthetic interest. acs.org Thiols are commonly prepared via the SN2 reaction of an alkyl halide with a sulfur nucleophile like the hydrosulfide (B80085) anion (-SH) or, more effectively, thiourea followed by hydrolysis. libretexts.orglibretexts.org This latter method avoids the common side reaction where the product thiol reacts further to form a sulfide (B99878). libretexts.org

For this specific hindered thiol, a direct synthesis involves the reduction of the corresponding thioketone, di-tert-butyl thioketone. The reduction can be accomplished using reagents such as lithium aluminum hydride in diethyl ether. lookchem.com

Table 4: Synthesis of 2,2,4,4-Tetramethylpentan-3-thiol

| Starting Material | Reagents | Product | Method |

|---|---|---|---|

| Di-tert-butyl thioketone | Lithium aluminum tetrahydride (LiAlH₄) in diethyl ether | 2,2,4,4-Tetramethylpentan-3-thiol | Reduction of a thioketone. lookchem.com |

Advanced Spectroscopic and Computational Approaches for Structural and Mechanistic Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For a highly symmetric and sterically congested molecule like 2,2,4,4-tetramethylpentan-3-amine, a combination of NMR techniques provides comprehensive structural and dynamic information.

Due to the molecule's Cs symmetry plane passing through the C3-H and nitrogen atoms, the ¹H and ¹³C NMR spectra are expected to be relatively simple.

¹H NMR Spectroscopy: The proton NMR spectrum would feature three distinct signals:

A singlet for the 18 equivalent protons of the two tert-butyl groups.

A signal for the single methine proton at the C3 position.

A signal for the two protons of the primary amine group. The NH₂ protons often appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with the solvent or trace amounts of water. nih.gov

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to show three signals corresponding to the three chemically non-equivalent carbon atoms:

A signal for the six equivalent methyl carbons of the tert-butyl groups.

A signal for the two equivalent quaternary carbons of the tert-butyl groups.

A signal for the single methine carbon (C3) bonded to the nitrogen atom.

The chemical shifts for these nuclei can be predicted based on established values for similar structural motifs, such as in highly branched alkanes and other hindered amines. chemicalbook.comchemicalbook.compressbooks.pubyoutube.com

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| CH ₃ | ¹H | ~0.9 - 1.1 | Singlet (s) |

| CH | ¹H | ~2.5 - 2.8 | Triplet (t) or Multiplet (m) |

| NH ₂ | ¹H | ~1.0 - 3.0 | Broad Singlet (br s) |

| C H₃ | ¹³C | ~30 - 32 | - |

| C (CH₃)₃ | ¹³C | ~33 - 35 | - |

| C H-NH₂ | ¹³C | ~60 - 65 | - |

2D NMR Techniques: To confirm these assignments, various 2D NMR experiments are employed. youtube.com

COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the methine proton (C3-H) and the amine protons (NH₂), confirming their through-bond coupling, provided the N-H exchange is not too rapid.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It would definitively link the predicted proton signals to their corresponding carbon signals listed in the table above. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart. Key correlations would include a cross-peak between the methyl protons and the quaternary carbon of the same tert-butyl group, as well as a cross-peak between the methyl protons and the methine carbon (C3). This provides unequivocal confirmation of the carbon skeleton connectivity. youtube.com

The two bulky tert-butyl groups in this compound impose significant restrictions on the rotation around the C2-C3 and C3-C4 bonds. This restricted rotation, or conformational exchange, can be studied using dynamic NMR (DNMR) spectroscopy, typically by recording spectra at various temperatures. montana.edu

At room temperature, the rotation around these bonds may be fast on the NMR timescale, resulting in sharp, averaged signals as described above. However, as the temperature is lowered, the rate of this rotation decreases. If the rotational barrier is sufficiently high, the exchange rate can become slow enough on the NMR timescale to allow for the observation of individual conformers. nih.govresearchgate.net This would manifest as a broadening of the signals, followed by their decoalescence into multiple distinct signals at lower temperatures, representing the different chemical environments of the nuclei in each stable conformation. montana.edu By analyzing the line shapes of the signals at different temperatures and identifying the coalescence temperature, it is possible to calculate the free energy of activation (ΔG‡) for the rotational barrier. nih.govacs.org

The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between nuclei that are close in space (typically < 5 Å), regardless of whether they are connected by chemical bonds. researchgate.net Observing an NOE provides definitive proof of spatial proximity. This is most commonly studied using a 2D NMR experiment called NOESY (Nuclear Overhauser Effect Spectroscopy).

For this compound, a NOESY experiment would be valuable for confirming the proposed three-dimensional structure. A key observation would be a cross-peak between the methine proton (C3-H) and the protons of the methyl groups on the tert-butyl substituents. This correlation would demonstrate their close spatial relationship, which is a fundamental feature of the molecule's structure.

While this compound is itself an achiral molecule, the principles of chiral NMR spectroscopy would apply to its chiral derivatives or if it were used as a component in a chiral system. Chiral Solvating Agents (CSAs) are enantiomerically pure compounds that can be added to a solution of a racemic mixture to facilitate the determination of enantiomeric purity by NMR. rsc.orgresearchgate.net

The working principle involves the rapid and reversible formation of transient diastereomeric complexes between the chiral solvating agent and each enantiomer of the analyte. nih.govacs.org These diastereomeric complexes have different physical properties and, crucially, exist in different magnetic environments. This difference can lead to the resolution of signals in the NMR spectrum, where a single peak for a given proton in the racemic analyte splits into two separate peaks, one for each diastereomeric complex. rsc.orgyoutube.com The ratio of the integrals of these two peaks directly corresponds to the ratio of the enantiomers in the sample. rsc.org

For a racemic chiral amine, common CSAs include chiral acids like (R)- or (S)-Mandelic acid or BINOL derivatives. rsc.orgyoutube.com The interaction is typically a simple acid-base reaction forming a salt pair, or it can involve hydrogen bonding and π-π stacking if aromatic rings are present. researchgate.net The procedure is often straightforward, involving mixing the analyte and the CSA directly in an NMR tube. rsc.org

Mass Spectrometry (MS) in Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. whitman.edu

For a volatile aliphatic amine like this compound, Electron Ionization (EI) is a common method. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and extensive fragmentation. The molecular weight of this amine is 143.27, which is consistent with the nitrogen rule stating that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. youtube.comlibretexts.org

The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. whitman.edulibretexts.orgfuture4200.com This cleavage is driven by the formation of a stable, resonance-stabilized iminium cation. In this compound, the α-cleavage of the bond between C3 and a tert-butyl group results in the loss of a tert-butyl radical (•C(CH₃)₃, mass = 57 u). This leads to the formation of a stable iminium cation with an m/z of 86. This fragment is expected to be a major peak in the mass spectrum.

An alternative fragmentation can lead to the charge being retained by the hydrocarbon fragment, resulting in a tert-butyl cation at m/z 57. Given the high stability of the tertiary carbocation, this fragment is also expected to be very prominent, and could potentially be the base peak. The analogous ketone, 2,2,4,4-tetramethyl-3-pentanone, shows a base peak at m/z 57 and a strong peak at m/z 85, corresponding to the loss of a tert-butyl radical. nist.gov

Predicted Major Fragments in the EI-Mass Spectrum of this compound

| m/z | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 143 | [C₉H₂₁N]⁺• | Molecular Ion (M⁺•) |

| 86 | [CH₃-CH=NH₂]⁺ | α-cleavage (loss of •C(CH₃)₃) |

| 57 | [C(CH₃)₃]⁺ | α-cleavage (formation of tert-butyl cation) |

Due to the high steric strain, the molecular ion peak at m/z 143 might be weak or absent in the EI spectrum. In such cases, softer ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) could be used to more reliably observe the protonated molecule [M+H]⁺ at m/z 144, confirming the molecular weight. whitman.edu

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of molecules. cardiff.ac.ukmdpi.com For this compound, these methods would provide a characteristic "fingerprint" based on its molecular vibrations.

The primary amine (-NH₂) group is expected to exhibit distinct vibrational modes. Typically, primary amines show two N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching. However, the extreme steric hindrance and potential for weak intermolecular interactions in this compound would likely influence the position and shape of these bands. The N-H bending (scissoring) vibration is anticipated to appear around 1590-1650 cm⁻¹.

The hydrocarbon backbone gives rise to numerous C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1365-1470 cm⁻¹. The prominent tert-butyl groups are expected to show strong, characteristic bands, including a distinctive split peak around 1365 cm⁻¹ and 1390 cm⁻¹. The C-N stretching vibration, typically found in the 1020-1250 cm⁻¹ range for aliphatic amines, would also be present.

Raman spectroscopy would provide complementary information. The C-C backbone and symmetric vibrations are often more intense in Raman spectra compared to IR. Conformational analysis of similar, less-hindered amines has been successfully performed by comparing liquid and solid-phase spectra, where different conformers can coexist in the liquid state but often a single conformation is favored upon crystallization. rsc.org For this compound, the rotational freedom is severely restricted, suggesting a more limited number of accessible conformations even in the liquid phase.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 | IR, Raman |

| Amine (-NH₂) | Bending (Scissoring) | 1590 - 1650 | IR |

| Alkyl (C-H) | Stretching | 2850 - 2960 | IR, Raman |

| tert-Butyl (C-H) | Bending | 1365 - 1390 (split) | IR |

| Alkyl (C-N) | Stretching | 1020 - 1250 | IR |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles, as well as how molecules pack together in the crystal lattice. researchgate.net

A crystal structure of this compound would offer unparalleled insight into the steric effects of the di-tert-butyl substitution. Key structural parameters that could be determined include:

C-N and C-C bond lengths: To see if steric strain causes any significant elongation.

C-C-N and C-C-C bond angles: To quantify the distortion from ideal tetrahedral or trigonal planar geometries. The angle between the two tert-butyl groups would be of particular interest.

Torsional angles: Defining the preferred conformation of the molecule in the solid state.

Intermolecular interactions: To definitively establish the presence or absence of hydrogen bonding networks. Given the steric shielding of the -NH₂ group, it is plausible that intermolecular hydrogen bonds would be significantly weakened or entirely absent, a phenomenon observed in the analogous sterically hindered alcohol, tri-tert-butylcarbinol. wikipedia.org

As of now, a publicly accessible crystal structure for this compound has not been reported. The high steric bulk and potentially weak intermolecular forces might make growing a suitable single crystal for diffraction challenging.

Computational Chemistry and Theoretical Modeling

Computational chemistry provides a powerful avenue for investigating the properties of molecules like this compound, especially when experimental data is scarce or difficult to obtain. nih.gov

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are used to solve the electronic structure of a molecule, yielding information about its geometry, stability, and reactivity. researchgate.net For this compound, QM calculations can:

Optimize Molecular Geometry: Predict the lowest energy structure, including bond lengths and angles, in the gas phase.

Calculate Electronic Properties: Determine properties like the dipole moment, ionization potential, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Simulate Vibrational Spectra: Computationally predict IR and Raman spectra, which can aid in the assignment of experimental spectra and provide insight into the nature of vibrational modes. cardiff.ac.uknih.gov

Table 2: Selected Computed Properties for this compound

| Property | Value | Source |

| Molecular Formula | C₉H₂₁N | PubChem |

| Molecular Weight | 143.27 g/mol | PubChem |

| XLogP3 | 2.8 | PubChem |

| Polar Surface Area | 26 Ų | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Data sourced from the PubChem database entry for CID 13165888. nih.gov

While QM methods are highly accurate, they are computationally expensive. Molecular mechanics (MM) offers a faster approach to explore the multiple possible conformations of a molecule. MM methods model a molecule as a collection of atoms connected by springs, using a force field to calculate the energy of different arrangements.

Molecular dynamics (MD) simulations use these force fields to simulate the movement of atoms over time, providing a dynamic picture of the molecule's behavior. For this compound, MD simulations would be particularly useful for:

Mapping the potential energy surface for rotation around the C-C and C-N bonds.

Identifying the most stable conformers and the energy barriers between them.

The steric bulk of a ligand is a critical parameter in coordination chemistry and catalysis. The percent buried volume (%Vbur) is a computed value that quantifies the steric footprint of a ligand by calculating the percentage of the volume of a sphere around a metal center that is occupied by the ligand. researchgate.net

For this compound, when considered as a ligand, the two tert-butyl groups would result in a very large percent buried volume. This high steric demand would significantly influence its coordination to a metal center, likely enforcing a large coordination angle and restricting access of other molecules to the metal. Calculating the %Vbur would allow for a quantitative comparison of its steric profile to other common bulky ligands.

As a primary amine, this compound possesses both a hydrogen bond donor (the N-H protons) and an acceptor (the nitrogen lone pair). chemguide.co.uklibretexts.org In principle, it can form intermolecular hydrogen bonds. However, the extreme steric congestion around the amine functional group is expected to be a dominant factor.

Theoretical studies can be employed to investigate this in detail. By performing high-level QM calculations on a dimer of this compound, one can:

Determine the optimized geometry of the hydrogen-bonded dimer.

Calculate the binding energy of the dimer to quantify the strength of the hydrogen bond.

Compare this binding energy to that of less hindered amines (e.g., propylamine (B44156) or tert-butylamine) to precisely quantify the steric impediment to hydrogen bonding.

This effect is well-documented in the analogous alcohol series; while ethanol (B145695) forms extensive hydrogen bonds, the sterically shielded tri-tert-butylcarbinol shows no evidence of intermolecular hydrogen bonding in its liquid-phase IR spectrum. wikipedia.org A similar, albeit perhaps less absolute, effect is anticipated for this compound.

Advanced Applications and Research Directions Utilizing Sterically Hindered Amines

Ligand Design and Catalysis

The spatial arrangement of atoms is a critical factor in the reactivity and properties of molecules. numberanalytics.com In catalysis, the strategic use of sterically hindered amines as ligands or core components of catalytic systems has enabled significant advances in both transition-metal and metal-free transformations.

Steric effects are fundamental in transition metal chemistry, influencing the structure, stability, and reactivity of metal complexes. numberanalytics.comnumberanalytics.com The bulk of a ligand can dictate the coordination geometry around a metal center, often causing distortions from ideal geometries. numberanalytics.com This steric hindrance can be harnessed to control the selectivity and activity of catalysts. numberanalytics.comcatalysis.blog

In palladium-catalyzed cross-coupling reactions, for instance, bulky ligands are crucial for achieving high efficiency, particularly with challenging substrates like sterically demanding primary amines. nih.gov The development of biarylphosphine ligands has been guided by kinetic analyses to create catalyst systems that can effectively couple a wide range of functionalized aryl halides with hindered amines under mild conditions. nih.gov The presence of bulky ligands can prevent the formation of undesired side products and enhance the stability of the catalytic species. numberanalytics.comnih.gov While many studies focus on phosphine (B1218219) ligands, sterically hindered amines themselves are challenging substrates whose successful coupling often relies on catalysts supported by bulky ligands. nih.govnih.gov The principles of using steric bulk to shield a reactive metal center or to control substrate approach are directly applicable to ligands derived from or incorporating structures similar to 2,2,4,4-tetramethylpentan-3-amine.

Key Impacts of Steric Hindrance in Catalysis:

Selectivity: Large substituents can block certain reaction pathways, directing the reaction to produce a specific desired product, such as a single enantiomer in asymmetric catalysis. catalysis.blog

Catalyst Stability: Steric protection can shield the metal center from unwanted reactions that could lead to catalyst deactivation. numberanalytics.com

Reaction Rate: While excessive hindrance can slow a reaction by impeding substrate binding, optimal steric bulk can accelerate key steps in the catalytic cycle, such as reductive elimination. catalysis.blognih.gov

A significant area of development for sterically hindered amines is their use as the Lewis base component in Frustrated Lewis Pairs (FLPs). An FLP is a combination of a Lewis acid and a Lewis base that are sterically prevented from forming a classical adduct. wikipedia.orgacsgcipr.org This "frustration" leaves the acidic and basic sites available to cooperatively activate small molecules, most notably hydrogen (H₂). wikipedia.org

This reactivity has paved the way for metal-free catalysis, particularly in hydrogenation reactions. acsgcipr.org A typical FLP system might involve a bulky phosphine or a sterically hindered amine and a strong Lewis acid like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). wikipedia.orgresearchgate.net The pair can split a hydrogen molecule heterolytically, forming a phosphonium (B103445) or ammonium (B1175870) cation and a borohydride (B1222165) anion, which can then deliver the H⁺ and H⁻ equivalents to an unsaturated substrate. wikipedia.org

The choice of the amine is critical; its basicity affects the reaction rate, while its steric bulk prevents quenching of the Lewis acid. wikipedia.orgresearchgate.net Research has shown that increasing the steric hindrance of the Lewis base can enhance the activity of the FLP in certain hydrogenations. researchgate.netnih.gov While much of the initial work focused on phosphines, amine-based FLPs are gaining attention. researchgate.netacs.org Polyamines have been incorporated into polymeric FLPs for use as recyclable catalysts in reactions like the conversion of CO₂ to cyclic carbonates. acs.org The high steric hindrance of amines like this compound makes them prime candidates for inclusion in new FLP systems for the catalytic reduction of a variety of substrates.

| Substrate Class | Examples | Transformation | Reference |

|---|---|---|---|

| Hydrogen | H₂ | Heterolytic cleavage for hydrogenation | wikipedia.org |

| Imines & Enamines | Various | Hydrogenation to amines | acsgcipr.org |

| Alkynes | Various | cis-Alkene synthesis | nih.gov |

| Alkenes | Unactivated olefins | Hydrogenation to alkanes | researchgate.net |

| Carbon Dioxide | CO₂ | Insertion and conversion to carbonates | acs.org |

Synthetic Reagents and Building Blocks in Complex Molecule Construction

Beyond catalysis, sterically hindered amines are valuable building blocks in their own right, enabling the synthesis of complex molecules that would be difficult to access otherwise.

Primary amines are crucial structural motifs in many active pharmaceutical ingredients (APIs). acs.orgresearchgate.net Introducing sterically demanding alkyl groups, such as the two t-butyl groups in this compound, into drug candidates can be highly beneficial. nih.gov This steric bulk can shield adjacent functional groups or reactive sites from enzymatic degradation, thereby improving the metabolic stability of the drug. nih.gov

However, the direct synthesis of primary amines with highly substituted α-carbons is a significant challenge. acs.org Recent advances in photoredox catalysis have provided new methods for creating these sterically congested amines by coupling readily available starting materials. acs.orgresearchgate.net Other strategies include ruthenium-catalyzed C-H arylation of imines followed by hydrosilylation to produce bulky biaryl amines in a one-pot procedure. rsc.org The development of these synthetic methods highlights the demand for sterically hindered amine scaffolds in medicinal chemistry and complex molecule synthesis. nih.govenamine.net Compounds like this compound represent important synthetic targets and building blocks for creating novel molecular architectures with tailored properties. mdpi.com

Chemical Absorption and Separation Processes

Chemical absorption is a widely utilized technology for the separation of acidic gases, such as carbon dioxide (CO2) and hydrogen sulfide (B99878) (H2S), from various gas streams in industrial processes, including natural gas sweetening and post-combustion carbon capture. scispace.comwikipedia.org This process typically involves the use of aqueous solutions of amines that selectively react with the acid gases, thereby removing them from the main gas flow. wikipedia.org The choice of amine is critical to the efficiency and economics of the process, with factors such as absorption capacity, reaction kinetics, and the energy required for regeneration being key considerations. nih.govntnu.no

Sterically hindered amines have emerged as a promising class of solvents for these applications. nih.govnih.gov The unique molecular structure of these amines, characterized by bulky alkyl groups near the amino group, offers distinct advantages over conventional primary and secondary amines like monoethanolamine (MEA) and diethanolamine (B148213) (DEA). wikipedia.orgnih.gov

Fundamental Studies of Acid Gas Removal with Hindered Amines

Fundamental studies on the use of sterically hindered amines for acid gas removal have highlighted their potential for higher CO2 loading capacities and reduced energy requirements for solvent regeneration. nih.govyoutube.com The steric hindrance provided by the bulky alkyl groups around the nitrogen atom is a key factor in their unique reactivity with CO2. scispace.comnih.gov

Unlike primary and secondary amines that primarily form stable carbamates with CO2, sterically hindered amines tend to form less stable carbamates. nih.gov This instability facilitates the hydrolysis of the carbamate (B1207046) to form bicarbonate, which allows for a theoretical maximum CO2 loading of 1 mole of CO2 per mole of amine, compared to the 0.5 mole of CO2 per mole of amine for conventional amines that form stable carbamates. ntnu.no This higher loading capacity can translate to lower solvent circulation rates and smaller equipment sizes.

The reaction mechanism of CO2 with a sterically hindered amine (represented as R1R2R3N) in an aqueous solution can be summarized as follows:

Carbamate Formation: R1R2R3N + CO2 ↔ R1R2R3N+COO- (zwitterion intermediate)

Deprotonation by a Base (B): R1R2R3N+COO- + B ↔ R1R2R3NCOO- (carbamate) + BH+

Hydrolysis of Carbamate: R1R2R3NCOO- + H2O ↔ R1R2R3N + HCO3- (bicarbonate)

The equilibrium of these reactions is shifted towards bicarbonate formation in the case of sterically hindered amines due to the instability of the carbamate. nih.gov

Research into various sterically hindered amines has provided valuable insights into their performance. For instance, studies on 2-amino-2-methyl-1-propanol (B13486) (AMP), a well-known sterically hindered amine, have demonstrated its higher absorption capacity and lower heat of absorption compared to MEA. researchinventy.com Blending sterically hindered amines with other amines, such as piperazine (B1678402) (PZ), has also been explored to enhance the absorption rate while maintaining a high loading capacity. nih.govresearchinventy.com

While specific experimental data for this compound is not available, its structure, featuring two tertiary butyl groups attached to the carbon adjacent to the amine group, suggests a high degree of steric hindrance. This structural feature would likely favor the formation of bicarbonate over stable carbamates, potentially leading to a high CO2 loading capacity. However, the extreme bulkiness might also negatively impact the reaction kinetics, leading to a slower absorption rate. Experimental investigation is necessary to determine the actual performance of this compound and its viability as a solvent for acid gas removal.

Table 1: Comparison of Properties for Different Amine Types in Acid Gas Removal

| Property | Primary Amines (e.g., MEA) | Secondary Amines (e.g., DEA) | Sterically Hindered Amines (General) |

| Theoretical CO2 Loading (mol CO2/mol amine) | 0.5 | 0.5 | 1.0 |

| Reaction Rate with CO2 | Fast | Moderate | Generally Slower |

| Heat of Regeneration | High | High | Lower |

| Carbamate Stability | High | Moderate | Low |

This table presents generalized properties. Actual values can vary depending on the specific amine and operating conditions.

Table 2: Investigated Sterically Hindered Amines and their General Findings

| Amine | Key Findings |

| 2-Amino-2-methyl-1-propanol (AMP) | Higher CO2 loading capacity and lower heat of absorption compared to MEA. Slower reaction kinetics can be improved by blending with activators like piperazine. researchinventy.com |

| 2-Amino-2-hydroxymethyl-1,3-propanediol (AHPD) | Exhibits high CO2 solubility at higher partial pressures compared to MEA, with a strong preference for bicarbonate formation. nih.gov |

| Tertiary Butyl Amine (t-Butylamine) | Demonstrates the principle of steric hindrance leading to bicarbonate formation, though its practical application is limited by its volatility. |

This table provides examples of well-studied sterically hindered amines to illustrate the research in this field, in the absence of specific data for this compound.

Future Perspectives and Emerging Research Areas

Development of Novel Synthetic Methodologies for Highly Hindered Systems

The synthesis of sterically hindered amines like 2,2,4,4-tetramethylpentan-3-amine is often hampered by low yields and the need for harsh reaction conditions due to steric hindrance. Future research is poised to address these challenges through the development of more efficient and selective synthetic methods.

One promising avenue is the refinement of reductive amination processes . The direct reductive amination of ketones is a key strategy for forming C-N bonds. acs.org For a compound like this compound, this would involve the reaction of 2,2,4,4-tetramethylpentan-3-one with an ammonia (B1221849) source, followed by reduction. Future work will likely focus on developing novel catalysts that can operate under milder conditions and exhibit higher tolerance for sterically demanding substrates. For instance, palladium-based catalysts have shown promise in the synthesis of hindered amines. mdpi.com

Photoredox catalysis is another emerging area that holds significant potential for the synthesis of highly congested primary amines. bohrium.comresearchgate.net This approach utilizes visible light to drive chemical reactions, often proceeding through radical intermediates which can overcome the high activation barriers associated with traditional ionic pathways in sterically hindered systems. acs.org The application of concurrent tandem photoredox catalysis could provide a powerful tool for constructing the carbon-nitrogen bond in this compound and its derivatives. bohrium.comresearchgate.net

Furthermore, biocatalysis , particularly the use of engineered ω-transaminases, is a rapidly advancing field for the synthesis of bulky chiral amines. mdpi.comacs.orgresearchgate.netnih.gov While natural enzymes often exhibit limited activity towards sterically bulky substrates, protein engineering techniques are being employed to expand their substrate scope. mdpi.comacs.orgresearchgate.netnih.gov Computational design and directed evolution can be used to create enzyme variants capable of accommodating large substrates like the precursors to this compound, offering a green and highly selective synthetic route. acs.orgresearchgate.net

| Synthetic Strategy | Potential Advantages for Hindered Amines | Key Research Focus |

| Catalytic Reductive Amination | Direct C-N bond formation | Development of highly active and selective catalysts (e.g., Pd-based) for bulky ketones. acs.orgmdpi.com |

| Photoredox Catalysis | Overcomes steric hindrance via radical pathways | Application of tandem catalytic cycles for efficient coupling. bohrium.comresearchgate.net |

| Biocatalysis (ω-Transaminases) | High stereoselectivity, green chemistry | Protein engineering to expand substrate scope for bulky ketones. mdpi.comacs.orgresearchgate.netnih.gov |

Advanced Spectroscopic Techniques for Dynamic and Transient Species Characterization

Understanding the behavior of highly hindered amines requires sophisticated analytical techniques capable of probing their dynamics and identifying short-lived intermediates. Future research will increasingly rely on advanced spectroscopic methods to gain deeper insights.

In-situ Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a powerful tool for monitoring reaction mechanisms in real-time. mdpi.com This technique can be employed to study the formation and consumption of intermediates in the synthesis of this compound, providing valuable mechanistic data. mdpi.com Similarly, understanding the interaction of this amine with other molecules, such as CO2, can be elucidated. In such reactions, transient species like zwitterions play a crucial role, and their study, while challenging with conventional methods, is essential for a complete mechanistic picture. nih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy , particularly when combined with spin trapping techniques, is well-suited for studying the reactivity of hindered amines. tohoku.ac.jp For example, the reaction of hindered amines with species like singlet oxygen can be quantified. tohoku.ac.jp Furthermore, Electron Spin Resonance Imaging (ESRI) can be used to investigate the spatial distribution of radical species during degradation processes, which is relevant for applications like Hindered Amine Light Stabilizers (HALS). cnrs.fr

These advanced techniques will be crucial for building a comprehensive understanding of the structure-reactivity relationships in sterically encumbered systems.

| Spectroscopic Technique | Application in Hindered Amine Research | Information Gained |

| In-situ ATR-FTIR | Real-time monitoring of synthesis and reactions (e.g., with CO2). mdpi.comnih.gov | Mechanistic insights, identification of transient intermediates. |

| EPR and ESRI | Studying radical reactions and degradation pathways. tohoku.ac.jpcnrs.fr | Kinetics and topology of reactions, spatial distribution of radicals. |

Expansion of Computational Models for Predictive Chemistry

Computational chemistry is becoming an indispensable tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. For sterically hindered amines, computational models are particularly valuable for understanding the impact of their unique geometries.

Density Functional Theory (DFT) calculations are being used to create predictive models for the properties of extremely hindered amines. nih.govresearchwithrutgers.comresearchgate.netrsc.org These studies have shown that severe steric hindrance can lead to a planar geometry around the nitrogen atom, significantly altering the amine's properties. nih.govresearchwithrutgers.comresearchgate.net A key parameter that has emerged from these studies is the %VBur (percent buried volume) , which serves as a general predictive parameter for evaluating the properties of sterically hindered amines. nih.govresearchwithrutgers.comresearchgate.net

Quantitative Structure-Property Relationship (QSPR) models are also being developed to correlate the chemical structure of amines with their properties, such as their degradation rates in industrial processes. nih.gov These models can help in the selection of optimal amine structures for specific applications, such as CO2 capture. nih.gov

The synergy between computational modeling and experimental studies will accelerate the discovery and development of new hindered amines with tailored properties. The use of artificial intelligence and machine learning is also expected to play a growing role in mapping the properties of extremely hindered amines for predictive catalysis. nih.govresearchwithrutgers.comresearchgate.netrsc.org

Exploration of New Catalytic and Reagent Applications for this compound and its Analogues

The unique steric and electronic properties of this compound and its analogues make them attractive candidates for a range of applications in catalysis and as specialized reagents.

A significant area of application for hindered amines is as Hindered Amine Light Stabilizers (HALS) . grandviewresearch.comtbrc.inforesearchandmarkets.commordorintelligence.com These compounds are used to protect polymers from degradation by UV radiation. The market for HALS is experiencing substantial growth, driven by the increasing demand for durable plastics in various sectors, including automotive and construction. grandviewresearch.comtbrc.inforesearchandmarkets.commordorintelligence.com Future research in this area will focus on developing new and more efficient HALS with evolving chemistries. tbrc.info

In the realm of catalysis, sterically hindered amines are valuable as non-nucleophilic bases . Their bulky nature prevents them from acting as nucleophiles while still allowing them to deprotonate substrates. They are also key components in frustrated Lewis pairs (FLPs) , which are combinations of a bulky Lewis acid and a bulky Lewis base that can activate small molecules.

Furthermore, hindered amines can serve as ligands in transition metal catalysis. The steric bulk of the amine can influence the coordination environment of the metal center, leading to unique catalytic activity and selectivity. acs.org For example, gold(II) complexes have shown interesting reactivity in hydroamination reactions, with the outcome being dependent on the steric hindrance of the amine. rsc.org Similarly, palladium complexes are being investigated for challenging cross-coupling reactions involving sterically hindered amines. acs.org

The exploration of this compound and its analogues in these and other emerging applications is a vibrant area of research with the potential for significant discoveries.

| Application Area | Role of Hindered Amine | Future Research Directions |

| Hindered Amine Light Stabilizers (HALS) | Protection of polymers from UV degradation. grandviewresearch.comtbrc.inforesearchandmarkets.commordorintelligence.com | Development of new HALS with enhanced performance and evolving chemistries. tbrc.info |

| Non-nucleophilic Bases | Selective deprotonation without nucleophilic attack. | Design of new bases with tailored reactivity. |

| Frustrated Lewis Pairs (FLPs) | Activation of small molecules. | Exploration of new FLP combinations and their reactivity. |

| Ligands in Catalysis | Tuning the steric and electronic properties of metal centers. acs.orgrsc.org | Synthesis of novel hindered amine ligands for new catalytic transformations. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,2,4,4-Tetramethylpentan-3-amine, and what methodological considerations are critical for optimizing yield?

- Answer : The amine can be synthesized via reductive amination of 2,2,4,4-tetramethylpentan-3-one (a ketone precursor) using reducing agents like sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation. Alternatively, the corresponding imine intermediate (2,2,4,4-tetramethyl-3-pentanimine) can be reduced with lithium aluminum hydride (LiAlH4) in anhydrous ether . Key considerations include:

- Steric hindrance management : The bulky methyl groups necessitate prolonged reaction times or elevated temperatures.

- Solvent selection : Non-polar solvents (e.g., THF) improve solubility of hydrophobic intermediates.

- Purification : Column chromatography or fractional distillation is required due to byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do its structural features influence spectral data?

- Answer :

- NMR : -NMR shows a singlet for the central amine proton (δ ~1.5 ppm) and multiplets for methyl groups (δ ~1.0–1.2 ppm). -NMR confirms quaternary carbons adjacent to the amine .

- IR : A weak N-H stretch (~3350 cm) and absence of C=O peaks distinguish it from imine/ketone precursors .

- Mass spectrometry : Molecular ion peaks at m/z 143 (CHN) with fragmentation patterns indicating loss of methyl groups.

Advanced Research Questions